N,N'-DiBoc-DL-Cystine dimethyl ester
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNNBRJCNKRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for N,n Diboc Dl Cystine Dimethyl Ester
Established Preparative Routes for N,N'-DiBoc-DL-Cystine Dimethyl Ester
The synthesis of this compound is primarily achieved through a systematic, two-step protection strategy starting from the parent amino acid, DL-Cystine. nih.gov This process involves the protection of both the amino and carboxylic acid functional groups to prevent unwanted side reactions in subsequent synthetic applications. pharmaffiliates.comchemicalbook.com
The most common pathway involves:
Esterification of the Carboxyl Groups : The initial step is the conversion of the two carboxylic acid moieties of DL-Cystine into methyl esters. This is typically accomplished via Fischer esterification, where the amino acid is treated with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂). google.comnih.gov This reaction yields DL-Cystine dimethyl ester dihydrochloride (B599025). sigmaaldrich.com
N-Protection with Boc Anhydride : The subsequent step involves the protection of the two primary amino groups. The DL-Cystine dimethyl ester intermediate is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) under basic conditions. organic-chemistry.org A base, such as sodium bicarbonate or triethylamine, is used to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the amino group on the Boc anhydride. nih.gov
An alternative, though less common, route involves reversing the order of protection. In this approach, the amino groups of DL-Cystine are first protected using Boc anhydride, followed by the esterification of the carboxylic acid groups. However, this sequence can present challenges related to the solubility of the intermediates.
A notable specific synthesis involves the oxidation of a protected cysteine precursor. For instance, methyl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate can undergo oxidation using reagents like dihydrogen peroxide with sodium iodide in ethyl acetate (B1210297) to form the disulfide bond, directly yielding N,N'-DiBoc-L-Cystine dimethyl ester. chemicalbook.com A similar approach can be applied to the DL-racemic mixture.
Precursor Chemistry and Starting Material Considerations for Cystine Protection
The primary precursor for the synthesis is DL-Cystine , a disulfide-linked dimer of the amino acid cysteine. nih.gov The selection of appropriate reagents for the sequential protection of its functional groups is critical for a successful synthesis.
For Carboxyl Group Protection (Esterification):
Methanol (MeOH) : Serves as both the solvent and the reactant to form the methyl ester.
Acid Catalysts :
Thionyl Chloride (SOCl₂) : A highly effective reagent that reacts with methanol to generate HCl in situ, driving the esterification. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed. google.com
Gaseous Hydrogen Chloride (HCl) : Bubbling dry HCl gas through a suspension of cystine in methanol is another standard method for preparing the dimethyl ester dihydrochloride salt. google.comnih.gov
For Amino Group Protection (Boc Protection):
Di-tert-butyl dicarbonate (Boc₂O) : This is the most widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group. organic-chemistry.orgmasterorganicchemistry.com It is favored for its reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
Base : A suitable base is required to deprotonate the amino groups (if starting from the hydrochloride salt) and to act as a scavenger for the acidic byproduct of the reaction. Common choices include:
Sodium Bicarbonate (NaHCO₃)
Triethylamine (TEA)
4-Dimethylaminopyridine (DMAP), which can be used as a catalyst for sterically hindered amines. orgsyn.org
Solvent : The reaction is often performed in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, or in an organic solvent like dichloromethane (B109758) (CH₂Cl₂) or methanol. nih.gov
The choice of precursors and reagents is guided by factors such as yield, purity requirements, scalability, and economic viability.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and side product formation. nih.gov Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.
For the N-Boc protection step , which is often the more complex of the two, several conditions can be varied. For instance, the synthesis of L-cystine diamides, which begins with the amidation of Boc-protected L-cystine, found that using activated esters gave better yields and fewer side products. nih.gov While not a direct synthesis of the target compound, this highlights the importance of the coupling agent and reaction conditions. In a similar vein, the oxidation of protected cysteine to form the cystine derivative has been optimized to proceed efficiently at 20°C for 30 minutes in ethyl acetate using a catalytic system. chemicalbook.com
The table below illustrates hypothetical optimization parameters for the N-Boc protection step, based on common practices in amino acid chemistry.
| Parameter | Condition A | Condition B | Condition C | Observation |
|---|---|---|---|---|
| Base | NaHCO₃ | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | TEA and DIPEA often lead to faster reaction rates but can be more difficult to remove. NaHCO₃ is milder and easier to work with during aqueous workup. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF)/Water | Methanol (MeOH) | A biphasic system like THF/water can be effective for starting materials with varying solubility. Anhydrous conditions with DCM may be preferred to prevent any hydrolysis of the ester. |
| Temperature | 0 °C to Room Temp | Room Temperature | 40-50 °C | Starting the reaction at a lower temperature can help control exothermicity and minimize side reactions. For sterically hindered or less reactive amines, gentle heating may be required. |
| Yield | Moderate | Good | High | Higher temperatures and stronger organic bases often improve yields, but may require more rigorous purification. |
Comparative Analysis of Boc Protecting Group Strategies for Amino Acid Derivatives
The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups in peptide synthesis and general organic synthesis due to its unique stability and cleavage characteristics. masterorganicchemistry.comchemistrysteps.com Its utility can be best understood by comparing it with other prevalent amino-protecting groups such as 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz or Z). peptide.com
Boc Group : The Boc group is stable to most nucleophiles and bases but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrysteps.com This acid-lability is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis, where side-chain protecting groups (often benzyl-based) are removed simultaneously with the final cleavage from the resin using strong acids like HF. bachem.com
Cbz Group : The Cbz group is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. It is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C). chemistrysteps.com This makes it "orthogonal" to both Boc and Fmoc groups, meaning one can be removed without affecting the other, which is highly valuable in complex multi-step syntheses. organic-chemistry.org
The following table provides a comparative overview of these protecting groups.
| Protecting Group | Abbreviation | Installation Reagent | Stability | Cleavage Conditions |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, catalytic hydrogenation | Moderate to strong acid (e.g., TFA, HCl) chemistrysteps.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid, catalytic hydrogenation | Base (e.g., Piperidine) peptide.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Stable to acid and base | Catalytic Hydrogenation (H₂/Pd), HBr in acetic acid chemistrysteps.com |
The choice of the Boc group for protecting cystine derivatives like this compound is strategic, rendering the amino groups inert to basic conditions and nucleophilic attack while allowing for their deprotection under well-controlled acidic conditions. masterorganicchemistry.com
Applications of N,n Diboc Dl Cystine Dimethyl Ester in Advanced Chemical Synthesis
Utilization as a Precursor for Diverse Cysteine and Cystine Derivatives
The structure of N,N'-DiBoc-DL-Cystine dimethyl ester allows it to serve as a stable and reliable starting material for the synthesis of a wide array of more complex cysteine and cystine derivatives. The protective groups ensure that the core amino acid structure remains intact while other chemical transformations are performed.
A primary transformation is the reduction of the disulfide bond to yield two equivalents of N-Boc-DL-Cysteine methyl ester. This reaction provides access to a protected cysteine monomer with a free thiol group, which is a crucial building block in its own right. The thiol group can then undergo various modifications, such as alkylation or arylation. For instance, processes have been developed for the synthesis of S-aryl-L-cysteine methyl esters from the related N,N'-bis-benzyloxycarbonyl cystine dimethyl ester, demonstrating a pathway where the disulfide bond is cleaved and reacted with aryl halides in the presence of a copper catalyst google.com. This principle is applicable to the Boc-protected variant for creating S-aryl and S-alkyl cysteine derivatives.
Furthermore, the ester and Boc groups can be selectively removed to generate other useful intermediates. Saponification of the methyl esters provides the corresponding dicarboxylic acid, while acidic treatment removes the Boc groups to yield the diamine. This orthogonal control allows for the synthesis of unsymmetrically modified cystine derivatives, which are valuable in constructing complex peptide structures and other bioactive molecules elsevierpure.com.
| Derivative Type | General Transformation | Key Reagent(s) | Resulting Functionality |
| Protected Cysteine Monomer | Reduction of Disulfide | Tributylphosphine (Bu₃P), Dithiothreitol (B142953) (DTT) | Free Thiol (-SH) |
| S-Alkyl/S-Aryl Cysteine | Reductive Alkylation/Arylation | Reducing agent + Alkyl/Aryl Halide | Thioether (-S-R) |
| Cystine Dicarboxylic Acid | Saponification | Base (e.g., LiOH, NaOH) | Free Carboxyl (-COOH) |
| Cystine Diamine | Boc Deprotection | Acid (e.g., TFA, HCl) | Free Amine (-NH₂) |
Role in Peptide and Protein Chemistry
The unique structural features of this compound make it particularly well-suited for applications in peptide and protein chemistry, where the controlled formation of disulfide bonds is often critical for biological activity and structural integrity nih.gov.
In both solution-phase and solid-phase peptide synthesis (SPPS), protected amino acids are essential to ensure the orderly assembly of a peptide chain. The Boc protecting group is a cornerstone of one of the two major SPPS strategies (Boc/Bzl chemistry) peptide.com. This compound is directly compatible with these schemes. It can be used to introduce a complete cystine unit into a growing peptide chain in a single coupling step.
This approach is advantageous as it avoids the later step of oxidizing two separate cysteine residues to form the disulfide bond, a process that can be inefficient and lead to side products. In solution-phase synthesis, the diester can be selectively saponified at one end to allow for coupling, while the other end remains protected for subsequent elongation nih.gov. In SPPS, the diacid form (N,N'-DiBoc-DL-Cystine) can be anchored to a resin, allowing for the symmetrical elongation of two identical peptide chains simultaneously.
The formation of disulfide bridges is a crucial stage in the synthesis of many biologically active peptides and proteins nih.govresearchgate.net. Using a pre-formed, protected cystine unit like this compound is a key strategy for regioselective disulfide bond formation, especially in peptides containing multiple cysteine residues where mispairing is a significant risk springernature.com.
| Strategy | Description | Advantages | Disadvantages |
| Direct Incorporation | A protected cystine unit is coupled directly into the peptide chain. | Guarantees correct disulfide pairing; avoids a separate oxidation step. | Requires synthesis of the specific protected cystine building block. |
| Post-Synthesis Oxidation | Two protected cysteine residues are incorporated and oxidized after chain assembly. | More flexible; uses common cysteine monomers. | Risk of intermolecular disulfide formation, oligomerization, and mispairing in complex peptides. |
Protein semisynthesis and bioconjugation are powerful techniques for creating modified proteins with novel functions, such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins for imaging nih.govrsc.org. Cysteine residues are frequently targeted for such modifications due to the unique nucleophilicity of the thiol group ucl.ac.uk.
This compound can be used to introduce a disulfide bond at a specific location, which can then serve as a handle for further modification. For example, a synthetic peptide containing a cystine unit derived from this precursor can be ligated to a larger protein fragment. The disulfide bond can also be selectively reduced to reveal two cysteine thiols, which can then be conjugated to two different molecules in a site-specific manner. This approach offers a higher degree of control compared to modifying native cysteine residues, which may be present at multiple locations within a protein d-nb.info.
Employment as a Versatile Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound, derived from the L- or D-isomers of cystine, makes it a valuable chiral building block for asymmetric synthesis . Asymmetric synthesis aims to create specific stereoisomers of chiral molecules, which is critical in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities.
The compound serves as a "chiral pool" starting material, meaning its existing stereocenters are incorporated into the final product, guiding the stereochemistry of subsequent reactions. It can be transformed into various chiral ligands, auxiliaries, or intermediates. For example, reduction of the diester yields chiral N-Boc-cysteine methyl ester, which can be further modified to create chiral catalysts for reactions like asymmetric aldol (B89426) condensations mdpi.com. The sulfur atom also provides a soft nucleophile for various stereoselective bond-forming reactions. The use of such building blocks is an efficient strategy for producing enantiomerically pure compounds without requiring a complex asymmetric catalyst system from scratch francis-press.comresearchgate.net.
Strategies for the Construction of Complex Organic Molecules via this compound
The synthesis of complex natural products and other intricate organic molecules often requires multi-step sequences using versatile and selectively reactive building blocks nih.govbeilstein-journals.org. This compound fits this role perfectly due to its combination of functionalities with different chemical labilities.
A synthetic strategy might involve first modifying the molecule at the disulfide bridge. The resulting protected S-substituted cysteine derivatives can then be elaborated further. Subsequently, the ester groups could be hydrolyzed and coupled with other molecules, or the Boc groups could be removed to allow for reactions at the amino terminus. This stepwise manipulation of the different functional groups allows chemists to build molecular complexity in a controlled and predictable manner. For instance, it can be used in the synthesis of cyclic peptides, where the cystine unit forms part of the macrocyclic ring, or in the construction of natural products that feature unusual cysteine modifications rsc.org. The stability and predictable reactivity of this building block make it a reliable component in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being joined together.
Research into Derived Compounds for Specialized Chemical Functions
This compound serves as a valuable and versatile starting material in the synthesis of more complex molecules with specialized chemical and biological functions. Its protected amino and carboxyl groups, combined with the reactive disulfide bond, allow for selective chemical transformations to yield a variety of derivatives. Research in this area has particularly focused on leveraging the core cystine structure to introduce new functionalities, leading to compounds with potential applications in medicinal chemistry and materials science.
One of the most significant applications of protected cystine derivatives, such as this compound, is in the synthesis of S-aryl-L-cysteine derivatives. google.comgoogle.com These compounds are of considerable interest as they form the structural backbone of various biologically active molecules, including certain pharmaceuticals. The synthesis typically involves the reaction of the protected cystine dimethyl ester with an aryl halide in the presence of a copper catalyst. This reaction cleaves the disulfide bond and forms a new carbon-sulfur bond between the cysteine moiety and the aryl group.
Detailed research findings from studies on analogous N-protected cystine dimethyl esters provide a clear blueprint for the potential transformations of the N,N'-DiBoc variant. For instance, the synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester has been successfully achieved using N,N'-bis-benzyloxycarbonyl cystine dimethyl ester and bromobenzene. google.com The reaction conditions, including the use of copper powder and a solvent like dimethylformamide (DMF), are well-documented. google.com This methodology can be adapted to produce a range of S-aryl and S-heteroaryl cysteine derivatives by varying the aryl halide used in the reaction.
| Derived Compound | Aryl Halide Reactant | Key Reaction Conditions | Potential Function/Application Area |
|---|---|---|---|
| N-CBZ-S-phenyl-L-cysteine methyl ester | Bromobenzene | Copper powder, DMF, heat (70-130°C) | Intermediate in pharmaceutical synthesis |
| N-CBZ-S-(3-methoxyphenyl)-L-cysteine methyl ester | 3-Bromoanisole | Copper powder, DMF, heat (120-130°C) | Building block for bioactive molecules |
| N-CBZ-S-(3-pyridyl)-L-cysteine methyl ester | 3-Bromopyridine | Copper powder, DMF, heat (120-130°C) | Precursor for medicinal chemistry research |
| N-CBZ-S-(2-(6-methoxynaphthalenyl))-L-cysteine methyl ester | 2-Bromo-6-methoxynaphthalene | Copper powder, DMF, heat (120-130°C) | Intermediate for complex organic synthesis |
Furthermore, the core structure of this compound makes it an ideal precursor for the synthesis of conformationally constrained peptides and peptidomimetics. The disulfide bridge can be either retained to create cyclic structures or cleaved to introduce other functionalities. The synthesis of disulfide-rich peptides, such as conotoxins and defensins, relies on the precise and controlled formation of disulfide bonds, a process that often starts with protected cysteine or cystine derivatives. mdpi.com The Boc protecting groups on the nitrogen atoms and the methyl esters on the carboxyl groups of this compound offer orthogonal protection strategies that are crucial in the stepwise synthesis of complex peptides. bachem.com
In addition to peptide synthesis, research has explored the derivatization of cysteine itself to create novel bioactive compounds. For example, S-allyl cysteine esters have been synthesized and subsequently coupled with other molecules, like caffeic acid, to create hybrid compounds with potential anticancer properties. nih.gov While these studies may not directly start from this compound, they highlight the chemical tractability of the cysteine scaffold for creating derivatives with specialized functions. The this compound represents a stable and readily available source of two protected cysteine units for such synthetic endeavors.
Reactivity and Transformational Studies of N,n Diboc Dl Cystine Dimethyl Ester
Reactions Involving N-Protecting Group Removal and Exchange
The tert-butoxycarbonyl (Boc) groups serve as standard protection for the amino functions of the cystine backbone. Their removal is a critical step in synthetic pathways where the free amines are required for subsequent reactions, such as peptide bond formation. The most common method for Boc deprotection involves treatment with strong acids.
A widely employed procedure for the removal of Boc groups from cystine derivatives is the use of 4 N hydrogen chloride (HCl) in 1,4-dioxane. nih.gov This reaction proceeds under anhydrous conditions to cleave the carbamate (B1207046) linkage, releasing the free amine as its hydrochloride salt, along with tert-butanol (B103910) and carbon dioxide as byproducts. This deprotection is often the final step in a synthetic sequence, for instance, after the formation of cystine diamides from the corresponding N-Boc protected precursor. nih.gov The resulting L-cystine dimethyl ester dihydrochloride (B599025) is a key intermediate for further functionalization.
| Reagent | Solvent | Product | Typical Application |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | L-Cystine dimethyl ester dihydrochloride | Final deprotection step in peptide and diamide (B1670390) synthesis nih.gov |
This table summarizes a common method for the removal of N-Boc protecting groups from N,N'-DiBoc-DL-Cystine dimethyl ester and its derivatives.
Disulfide Linkage Transformations and Redox Chemistry
The disulfide bond is a key structural feature of cystine and its derivatives, responsible for forming covalent cross-links in peptides and proteins. bachem.comyoutube.com The chemistry of this bond is dominated by redox reactions, where it can be reduced (cleaved) to form two separate thiol groups or formed via the oxidation of two cysteine residues.
The reduction of the disulfide linkage in this compound yields two molecules of N-Boc-DL-cysteine methyl ester. This transformation is a nucleophilic substitution reaction (SN2) at one of the sulfur atoms. nih.gov The reaction requires a reducing agent to provide the nucleophile that attacks the disulfide bond. For cleavage to occur efficiently, the attacking nucleophile and the two sulfur atoms of the disulfide must align at an angle of approximately 180°. nih.gov
Common laboratory reagents for disulfide bond reduction include thiols like dithiothreitol (B142953) (DTT) and phosphines such as tributylphosphine. researchgate.net The choice of reducing agent can be critical for compatibility with other functional groups in the molecule. In biological systems, the reduction of cystine to cysteine is a fundamental process, and it is plausible that this compound could be similarly reduced to its corresponding cysteine methyl ester derivative. nih.gov
| Reaction Type | Mechanism | Common Reagents | Product |
| Reduction | SN2 | Dithiothreitol (DTT), Tributylphosphine researchgate.net | N-Boc-DL-cysteine methyl ester |
| Oxidation | Not applicable (starting material is oxidized form) | Mild oxidants (e.g., air, K₃[Fe(CN)₆]) bachem.com | N/A (Forms disulfide from thiols) |
This table outlines the primary redox transformation of the disulfide linkage in this compound.
Ester Functional Group Modifications and Amidation Studies
The methyl ester groups of this compound are susceptible to nucleophilic acyl substitution, allowing for their conversion into other functional groups, most notably carboxylic acids and amides. These transformations are fundamental in modifying the C-terminus of the amino acid for applications such as peptide synthesis.
One common modification is the hydrolysis of the dimethyl esters to yield the corresponding dicarboxylic acid, N,N'-DiBoc-DL-cystine. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a suitable solvent mixture. nih.gov
The resulting dicarboxylic acid can then be activated and coupled with various amines to form diamides. This two-step sequence is a cornerstone of peptide chemistry. The carboxylic acid is activated using a coupling agent, which converts the hydroxyl groups into better leaving groups. Subsequent reaction with an amine, such as N-methylpiperazine or N,N-dimethylethylenediamine, yields the desired amide. nih.gov The efficiency of this amide coupling step can be high, with reported yields ranging from 35% to 88% over the two steps (hydrolysis and coupling). nih.gov
| Step | Reagents | Intermediate/Product | Yields |
| 1. Ester Hydrolysis | Lithium Hydroxide (LiOH) | N,N'-DiBoc-DL-cystine (dicarboxylic acid) | - |
| 2. Amide Coupling | PyAOP or HATU with amines (e.g., N-methylpiperazine) | N,N'-DiBoc-DL-cystine diamide | 43–88% (over two steps) nih.gov |
This table details the process of converting the methyl ester groups of this compound into amides via a hydrolysis and coupling sequence.
Mechanistic Investigations of Key Chemical Transformations and Selectivity
The selectivity of reactions involving this compound is governed by the distinct reactivity of its functional groups and the choice of reaction conditions. Understanding the underlying mechanisms is crucial for achieving desired chemical outcomes.
The mechanism of disulfide bond cleavage is a well-studied SN2 reaction. nih.gov The requirement for a specific linear alignment of the attacking nucleophile and the two sulfur atoms means that the rate of disulfide bond cleavage can be influenced by steric hindrance and the conformational flexibility of the molecule. nih.gov This directional chemistry is fundamental to the biological function of oxidoreductase enzymes that cleave disulfide bonds. nih.gov
In reactions involving multiple nucleophilic sites, such as in cysteine derivatives, pH can be a critical factor for achieving selectivity. For instance, the nucleophilicity of a cysteine thiol group is significantly enhanced at neutral to high pH due to the formation of the more reactive thiolate anion. nih.gov While this compound does not have a free thiol, this principle becomes highly relevant for its reduced counterpart or during thiol-disulfide exchange reactions. The ability to modulate the nucleophilicity of different groups by adjusting pH allows for chemoselective transformations in complex molecules. nih.gov
The deprotection of the Boc groups under acidic conditions proceeds via a carbocationic mechanism. The stability of the tert-butyl cation intermediate drives the reaction, making the Boc group highly labile to strong acids but stable under basic and many other synthetic conditions. This orthogonality allows for the selective removal of the N-protection without affecting the ester groups or the disulfide bond.
Advanced Analytical Methodologies for Research on N,n Diboc Dl Cystine Dimethyl Ester and Its Derivatives
Spectroscopic Techniques in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural analysis of N,N'-DiBoc-DL-Cystine dimethyl ester. While specific spectral data for the DL-form is not extensively published, the analysis of related compounds allows for the prediction of characteristic chemical shifts. In ¹H NMR spectroscopy, the protons of the tert-butoxycarbonyl (Boc) protecting groups would exhibit a characteristic singlet peak at approximately 1.4 ppm. The methoxy (B1213986) protons of the ester groups would appear as a singlet around 3.7 ppm. The α-protons and β-protons of the cystine backbone would resonate in the regions of 4.3-4.6 ppm and 2.9-3.3 ppm, respectively, often showing complex splitting patterns due to diastereoisomerism in the DL-form. rsc.org
¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbons of the Boc and ester groups are expected to have distinct signals in the ranges of 155-156 ppm and 170-172 ppm, respectively. The quaternary carbon of the Boc group would appear around 80 ppm. The α-carbon and β-carbon of the cystine structure would resonate at approximately 53 ppm and 40-45 ppm, respectively. hmdb.caresearchgate.net
Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the carbamate (B1207046) (Boc group) and the ester groups, typically found in the region of 1680-1750 cm⁻¹. mdpi.comspectroscopyonline.com Specifically, the ester C=O stretch is expected around 1740 cm⁻¹, while the Boc C=O stretch appears at a slightly lower wavenumber. mdpi.com The N-H stretching vibration of the carbamate would be observed in the range of 3300-3400 cm⁻¹. Additionally, C-O stretching bands from the ester and carbamate groups would be prominent between 1000 and 1300 cm⁻¹. spectroscopyonline.com
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly employed. nii.ac.jp The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (468.59 g/mol ). nii.ac.jp A characteristic fragmentation pattern involves the cleavage of the disulfide bond, which is a prominent feature in the mass spectra of cystine derivatives. nii.ac.jpresearchgate.netmdpi.comsemanticscholar.org Other significant fragment ions would arise from the loss of the Boc groups (loss of 100 Da for C₅H₈O₂) or parts thereof (e.g., loss of tert-butyl group, 57 Da). nii.ac.jp High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy. nih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Boc protons (-C(CH₃)₃) | ~1.4 ppm (singlet) |
| Methoxy protons (-OCH₃) | ~3.7 ppm (singlet) | |
| α-protons (-CH) | 4.3 - 4.6 ppm (multiplet) | |
| β-protons (-CH₂) | 2.9 - 3.3 ppm (multiplet) | |
| ¹³C NMR | Ester carbonyl (C=O) | 170 - 172 ppm |
| Boc carbonyl (C=O) | 155 - 156 ppm | |
| Boc quaternary carbon (-C(CH₃)₃) | ~80 ppm | |
| α-carbon (-CH) | ~53 ppm | |
| β-carbon (-CH₂) | 40 - 45 ppm | |
| IR | N-H stretch | 3300 - 3400 cm⁻¹ |
| C=O stretch (ester) | ~1740 cm⁻¹ | |
| C=O stretch (Boc) | ~1690 cm⁻¹ | |
| C-O stretch | 1000 - 1300 cm⁻¹ | |
| MS (ESI+) | Protonated molecule [M+H]⁺ | ~469.18 |
| Fragment (loss of Boc) | ~369.13 | |
| Fragment (S-S cleavage) | Variable |
Chromatographic Methods for Separation and Quantification in Research Contexts
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, the assessment of its purity, and its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of this compound. advatechgroup.com Reversed-phase HPLC, using a C18 stationary phase, is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the carbamate and ester functionalities exhibit some absorbance at lower wavelengths (around 210 nm). Purity assessment, often stated as >95% by HPLC, is a standard quality control parameter for this compound. advatechgroup.com Chiral HPLC methods can also be developed to separate the DL-cystine diastereomers from the individual L- and D-isomers.
Gas Chromatography (GC) is less frequently used for the direct analysis of this compound due to its relatively high molecular weight and low volatility. However, GC coupled with mass spectrometry (GC-MS) can be a powerful tool for the analysis of related, more volatile derivatives or for the analysis of the constituent amino acids after deprotection and derivatization. sigmaaldrich.comthermofisher.com For GC analysis of amino acids, derivatization is necessary to increase their volatility. researchgate.netnih.gov Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov
Table 2: Typical Chromatographic Conditions for the Analysis of this compound and Related Compounds**
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |
| HPLC | C18 | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (210 nm) | Purity assessment, quantification |
| Chiral HPLC | Chiral stationary phase (e.g., cellulose-based) | Hexane/Isopropanol | UV | Enantiomeric separation |
| GC-MS (after derivatization) | 5% Phenyl methylpolysiloxane | Helium | Mass Spectrometry | Analysis of constituent amino acids |
Advanced Characterization Approaches in Complex Reaction Mixtures and Biological Systems
In more complex environments, such as during its synthesis or in biological matrices, more sophisticated analytical techniques are required to identify and quantify this compound and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for the analysis of this compound in complex mixtures. researchgate.netnih.gov LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for identifying reaction intermediates and byproducts during the synthesis of the target compound. In biological systems, LC-MS/MS can be used to trace the metabolic fate of the compound or its derivatives, for example, by using stable isotope-labeled analogues. researchgate.netnih.gov The use of N-(tert-butoxycarbonyl)-l-cysteine methyl ester, a monomeric precursor, in derivatization schemes for chiral metabolite analysis by LC-MS highlights the utility of this class of compounds in complex analytical workflows. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) , following appropriate derivatization, is also a valuable tool for analyzing components in complex mixtures. nih.govnih.gov It is particularly effective for identifying and quantifying the amino acid backbone after chemical or enzymatic cleavage of the protecting and ester groups. The derivatization to form volatile compounds like tert-butyldimethylsilyl (TBDMS) derivatives allows for excellent separation and sensitive detection by mass spectrometry. nih.gov This approach can be used to verify the integrity of the cystine core in a sample.
Techniques for Monitoring Chemical Reactions and Transformations In Situ
The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Several in-situ techniques can be applied to the study of reactions involving this compound.
In-situ Infrared (IR) Spectroscopy (ReactIR) allows for the continuous monitoring of the concentration of reactants, intermediates, and products in a reaction mixture by tracking changes in their characteristic IR absorption bands. For instance, during the synthesis of this compound, the disappearance of the starting material's functional group signals and the appearance of the product's characteristic carbonyl and N-H bands can be followed in real-time. Similarly, the cleavage of the Boc groups can be monitored by the disappearance of the carbamate carbonyl band. nih.gov
Raman Spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. spectroscopyonline.com It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. The formation or cleavage of the disulfide bond in this compound could potentially be monitored by tracking the S-S stretching vibration, which typically appears in the 500-550 cm⁻¹ region of the Raman spectrum.
Automated reaction monitoring by direct analysis mass spectrometry offers a way to get real-time molecular weight information from a reaction. microsaic.com A small, continuous stream from the reaction vessel can be directly introduced into the mass spectrometer, allowing for the immediate detection of reactants, products, and any intermediates, providing a detailed profile of the reaction progress. microsaic.com This can be particularly useful for optimizing reaction conditions and identifying unexpected side reactions in the synthesis or transformation of this compound.
Future Directions and Emerging Research Avenues for N,n Diboc Dl Cystine Dimethyl Ester
Exploration of Novel Synthetic Applications and Methodologies
The utility of N,N'-DiBoc-DL-Cystine dimethyl ester as a cornerstone in the synthesis of peptides and other bioactive molecules is well-established. Future research is poised to expand its synthetic repertoire through the development of innovative methodologies that capitalize on its distinct chemical properties.
One promising area of exploration lies in the development of novel strategies for the construction of constrained peptides. The disulfide bridge in this compound provides a readily accessible handle for creating cyclic peptides and other topologically complex architectures. These constrained structures often exhibit enhanced biological activity and stability compared to their linear counterparts. Researchers are investigating new catalytic systems and reaction conditions to achieve more efficient and selective disulfide bond formation and manipulation, enabling the synthesis of a wider range of structurally diverse and biologically potent molecules.
Furthermore, the chiral nature of this compound makes it an attractive starting material for asymmetric synthesis. Future methodologies may focus on utilizing this inherent chirality to control the stereochemical outcome of complex reactions, leading to the enantioselective synthesis of novel therapeutic agents and chiral materials. The development of novel organocatalytic and metal-catalyzed transformations that employ this compound as a chiral auxiliary or precursor is an active area of investigation.
| Synthetic Application | Potential Advancement | Key Research Focus |
| Constrained Peptide Synthesis | More efficient and selective cyclization strategies | Development of novel catalysts and reagents for disulfide bond formation and manipulation. |
| Asymmetric Synthesis | Utilization of inherent chirality for stereocontrol | Design of new catalytic systems that leverage the stereochemistry of the molecule. |
| Solid-Phase Peptide Synthesis | Improved protocols for incorporating cystine units | Optimization of coupling and deprotection steps to minimize side reactions. |
Development of New Derivatives with Enhanced Research Utility and Functional Design
The modification of the core structure of this compound to create novel derivatives with tailored properties is a burgeoning field of research. These derivatives are being designed to possess enhanced research utility and specific functional attributes for a variety of applications.
A notable example is the development of analogs aimed at mitigating oxidative stress. For instance, a related compound, N,N'-diacetyl-l-cystine dimethylester (DACDM), has been shown to be effective in reducing oxidative stress in cell culture media. chemicalbook.com This suggests a promising avenue for designing this compound derivatives with antioxidant properties for applications in biotechnology and medicine. By modulating the protecting groups and other functionalities, researchers can fine-tune the compound's stability, solubility, and cellular uptake.
Another exciting direction is the synthesis of selenocystine-containing peptides. Selenocysteine, the selenium analog of cysteine, plays a crucial role in various biological processes. The development of synthetic routes to incorporate selenocystine (B224153) into peptides, potentially using derivatives of this compound as precursors, opens up new possibilities for studying the role of selenium in biology and for creating novel therapeutic agents with unique redox properties.
Furthermore, the design of derivatives with specific functionalities for bioconjugation and labeling is of great interest. By introducing reactive handles such as alkynes, azides, or fluorescent tags, researchers can create versatile probes for studying biological systems and for the targeted delivery of drugs.
| Derivative Class | Functional Design | Potential Research Utility |
| Antioxidant Analogs | Enhanced stability and cellular uptake | Mitigation of oxidative stress in biological systems. |
| Selenocystine Precursors | Facile incorporation of selenium | Probing the biological role of selenium and developing novel therapeutics. |
| Bioconjugation Probes | Introduction of reactive functionalities | Labeling and tracking of biomolecules, targeted drug delivery. |
Computational Chemistry Approaches in Understanding Reactivity, Conformation, and Interaction Mechanisms
Computational chemistry is becoming an indispensable tool for elucidating the intricate details of molecular behavior. In the context of this compound, computational approaches are being employed to gain a deeper understanding of its reactivity, conformational preferences, and interaction mechanisms.
Quantum mechanical (QM) and molecular mechanics (MM) methods are being used to model the electronic structure and energetics of the disulfide bond. These calculations can provide valuable insights into the mechanism of disulfide bond formation and cleavage, which is crucial for optimizing synthetic protocols and for understanding the stability of disulfide-containing molecules in different chemical environments.
Conformational analysis of this compound and its derivatives is another important area of computational research. The flexibility of the molecule, particularly around the disulfide bond and the protected amino acid backbone, can significantly influence its reactivity and biological activity. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and to identify the most stable and biologically relevant conformations. For example, computational studies on related molecules like N-acetyl-L-cysteine-N-methylamide and Boc-protected cyclic cystine peptides have provided valuable information about their conformational preferences.
Furthermore, docking and molecular modeling studies can be used to predict how derivatives of this compound interact with biological targets such as enzymes and receptors. This information is invaluable for the rational design of new drugs and probes with improved affinity and selectivity.
| Computational Method | Research Focus | Key Insights |
| Quantum Mechanics (QM) | Electronic structure and reactivity of the disulfide bond | Mechanistic details of bond formation and cleavage. |
| Molecular Dynamics (MD) | Conformational analysis and flexibility | Identification of stable conformers and their influence on reactivity. |
| Docking and Modeling | Interaction with biological targets | Prediction of binding modes and affinities for drug design. |
Integration into Advanced Materials Science and Supramolecular Chemistry Research
The unique properties of the disulfide bond, particularly its dynamic and reversible nature, make it an attractive functional group for the design of advanced materials and supramolecular assemblies. While the direct integration of this compound into materials science is an emerging area, the broader field of disulfide-containing materials provides a strong indication of its potential.
Disulfide bonds can be cleaved and reformed under specific stimuli, such as changes in redox potential or pH. This property has been exploited to create a variety of stimulus-responsive or "smart" materials. For example, polymers and hydrogels containing disulfide cross-linkages can exhibit self-healing properties, where the material can autonomously repair damage by reforming the disulfide bonds across the fractured interface. acs.org The incorporation of this compound or its derivatives into polymer backbones or as cross-linking agents could lead to the development of novel self-healing materials with tailored mechanical and chemical properties. acs.orgrsc.org
In the realm of supramolecular chemistry, the ability of cysteine and cystine derivatives to self-assemble into well-defined nanostructures is a subject of intense investigation. Recent studies have shown that cysteine can form amyloid-like nanofibrils, which can then template the formation of cystine crystals. nih.gov This hierarchical self-assembly process is of fundamental interest and could be harnessed to create novel nanomaterials with applications in areas such as catalysis and drug delivery. The protected nature of this compound could offer a means to control and direct the self-assembly process, leading to the formation of more complex and functional supramolecular architectures.
Furthermore, the modification of porous materials such as metal-organic frameworks (MOFs) with cysteine-containing ligands has been shown to impart chirality and enhance their performance in enantioselective separations. rsc.org The use of this compound as a building block for chiral MOFs or as a post-synthetic modification agent could lead to the development of new materials for chiral recognition and catalysis. The dynamic nature of the disulfide bond could also be used to create responsive MOFs that can change their properties in response to external stimuli. encyclopedia.pubmdpi.com
| Research Area | Potential Application of this compound | Key Advantages |
| Stimulus-Responsive Polymers | As a cross-linking agent or monomer | Introduction of redox-responsive and self-healing properties. |
| Supramolecular Self-Assembly | As a building block for nanostructures | Control over the formation of well-defined architectures. |
| Functional Porous Materials | As a chiral ligand for Metal-Organic Frameworks | Imparting chirality and creating responsive materials. |
Q & A
Basic Questions
Q. What are the critical steps in synthesizing N,N'-DiBoc-DL-Cystine dimethyl ester to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of cystine’s amine groups, followed by esterification. Key steps include:
- Protection : Use Boc anhydride in a basic medium (e.g., sodium bicarbonate) to protect amine groups, ensuring excess reagent and inert atmosphere to prevent side reactions .
- Esterification : React with methanol under acidic catalysis (e.g., HCl or H₂SO₄), monitoring pH to avoid premature deprotection.
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethyl acetate/hexane. Monitor purity via TLC or HPLC .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify Boc groups (δ ~1.4 ppm for tert-butyl) and ester carbonyl signals (δ ~170 ppm) .
- FTIR : Confirm ester C=O stretches (~1740 cm⁻¹) and Boc group vibrations (~1680 cm⁻¹ for carbamate) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How should researchers safely store this compound to prevent degradation?
- Methodological Answer :
- Storage Conditions : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis. Avoid moisture and light exposure .
- Stability Testing : Periodically analyze samples via HPLC to detect degradation products (e.g., free cystine or deprotected intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to balance Boc protection efficiency and ester stability during synthesis?
- Methodological Answer :
- pH Control : Use buffered conditions (pH 8–9) during Boc protection to enhance reactivity while avoiding alkaline hydrolysis of the ester .
- Temperature Modulation : Conduct protection steps at 0–4°C to reduce side reactions, followed by gradual warming for esterification .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What analytical strategies resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals and confirm stereochemistry .
- Deuterated Solvent Screening : Test solvents like DMSO-d₆ or CDCl₃ to shift/resolve ambiguous peaks .
- Comparative Analysis : Cross-reference data with NIST or published spectra of analogous Boc-protected cystine derivatives .
Q. What advanced methods validate the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients .
- Polarimetry : Measure optical rotation and compare to literature values for DL-cystine standards .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .
Q. How can researchers mitigate ester hydrolysis during long-term kinetic studies?
- Methodological Answer :
- Stabilizing Additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to reduce metal-catalyzed degradation .
- Low-Temperature Storage : Store reaction aliquots at –20°C and analyze immediately after thawing .
- Real-Time Monitoring : Use inline UV-Vis spectroscopy to track hydrolysis rates under varying conditions (pH, temperature) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the thermal stability of this compound?
- Methodological Answer :
- TGA/DSC Analysis : Perform thermogravimetric analysis to determine decomposition temperatures and enthalpy changes .
- Accelerated Aging Studies : Incubate samples at elevated temperatures (40–60°C) and quantify degradation via HPLC-MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard storage conditions .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
